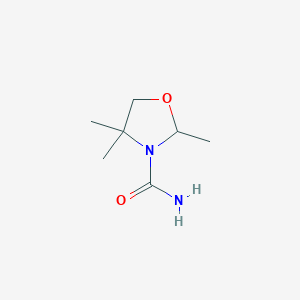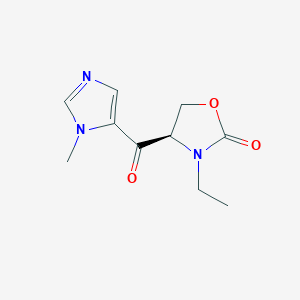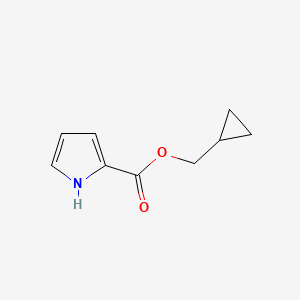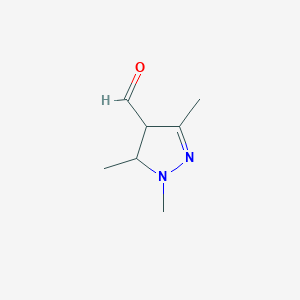
11-((2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a complex organic compound with the following chemical formula:
- It belongs to the class of alcohols and contains both pyridine and oxazoline moieties.
- The compound’s structure features an undecane backbone with an ether-linked pyridine ring and an oxazoline substituent.
- Its chiral center indicates that it exists in two enantiomeric forms (R and S).
11-((2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol: C24H37N3O4
.Métodos De Preparación
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multi-step organic synthesis.
Reaction Conditions: The synthesis likely involves coupling reactions, protecting group manipulations, and stereocontrolled steps.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Análisis De Reacciones Químicas
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific transformations. For example
Major Products: These would vary based on the specific reactions performed.
Aplicaciones Científicas De Investigación
Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block in organic synthesis.
Biology: Explore its biological activity, interactions with enzymes, and potential as a drug lead.
Medicine: Assess its pharmacological properties, bioavailability, and toxicity.
Industry: Evaluate its use in materials science or as a precursor for other compounds.
Mecanismo De Acción
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: Highlight its distinctive features, such as the combination of pyridine and oxazoline functionalities.
Remember that this compound’s research landscape may evolve, so consulting recent literature is essential for the most up-to-date information
Propiedades
Fórmula molecular |
C26H41N3O4 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
11-[2,6-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyundecan-1-ol |
InChI |
InChI=1S/C26H41N3O4/c1-3-20-18-32-25(27-20)23-16-22(17-24(29-23)26-28-21(4-2)19-33-26)31-15-13-11-9-7-5-6-8-10-12-14-30/h16-17,20-21,30H,3-15,18-19H2,1-2H3/t20-,21-/m1/s1 |
Clave InChI |
HYTNAJVCDUWTDO-NHCUHLMSSA-N |
SMILES isomérico |
CC[C@@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)CC)OCCCCCCCCCCCO |
SMILES canónico |
CCC1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)CC)OCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)

-, (SP-4-3)-](/img/structure/B12871410.png)
![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)
![4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one](/img/structure/B12871428.png)

![2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane](/img/structure/B12871442.png)

![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)

![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

